

Application Notes and Protocols for 6-TET Dipivaloate in Flow Cytometry Analysis

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Compound of Interest

Compound Name: 6-TET dipivaloate

Cat. No.: B1408622

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Introduction

6-TET dipivaloate, chemically known as 6-Carboxy-2',7',4,7-tetrachlorofluorescein-3',6'-dipivaloate, is an amino-conjugatable fluorescent probe. It belongs to the fluorescein family of dyes, with the "TET" designation referring to its tetrachlorinated core. This modification results in a fluorophore with an excitation maximum of approximately 521 nm and an emission maximum in the range of 536-542 nm.^{[1][2][3]} This spectral profile makes it compatible with the standard blue laser (488 nm) and green emission filters found in most flow cytometers. The dipivaloate groups are ester moieties that can be cleaved by intracellular esterases, a feature that suggests its potential as a latent fluorogenic probe. When conjugated to a molecule that is internalized by cells, its fluorescence may be enhanced upon esterase cleavage. For flow cytometry applications, particularly for cell surface marker analysis, 6-TET can be conjugated to antibodies.

Principle and Applications

As an amino-conjugatable dye, 6-TET (in its activated form, such as an N-hydroxysuccinimide ester) can be covalently linked to the primary amines of proteins, most notably antibodies. This allows for the creation of fluorescently labeled antibodies that can be used to identify and quantify specific cell populations in a heterogeneous sample via flow cytometry.

Potential Applications in Flow Cytometry:

- Immunophenotyping: Characterization of diverse cell populations in blood, tissue, or cell cultures based on the expression of specific cell surface markers.
- Receptor Occupancy Assays: In drug development, a 6-TET conjugated antibody could be used to measure the binding of a therapeutic antibody to its target receptor on the cell surface.
- Cell Signaling Analysis: While not a direct reporter of signaling events, changes in the expression of surface markers in response to drug treatment can be monitored using 6-TET labeled antibodies.

Experimental Protocols

Protocol 1: Conjugation of 6-TET N-hydroxysuccinimide (NHS) Ester to an Antibody

This protocol describes a general procedure for labeling an antibody with an amine-reactive form of 6-TET. It is assumed that **6-TET dipivaloate** is available as an NHS ester for this procedure.

Materials:

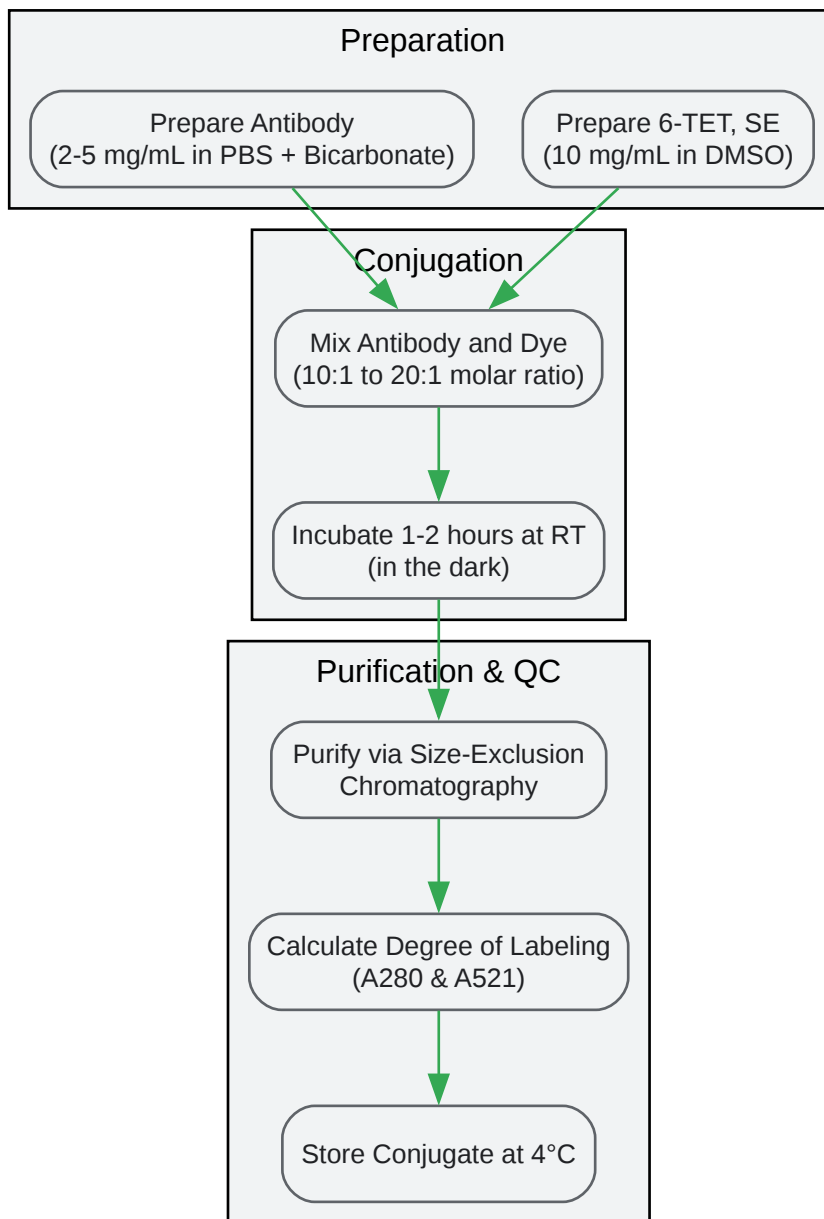
- Purified antibody (e.g., anti-CD4) in an amine-free buffer (e.g., PBS).
- 6-TET, SE (N-hydroxysuccinimide ester).
- Anhydrous dimethyl sulfoxide (DMSO).
- 1 M Sodium bicarbonate (pH 8.3-8.5).
- Size-exclusion chromatography column (e.g., Sephadex G-25).
- FACS Buffer (PBS with 1% BSA and 0.1% sodium azide).

Procedure:

- Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in PBS. Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

- **Dye Preparation:** Dissolve the 6-TET, SE in DMSO to a concentration of 10 mg/mL immediately before use.
- **Labeling Reaction:** While gently vortexing the antibody solution, add the dissolved 6-TET, SE at a molar ratio of 10-20 moles of dye per mole of antibody.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- **Purification:** Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored fraction to elute will be the conjugated antibody.
- **Determination of Degree of Labeling (DOL):** Measure the absorbance of the conjugated antibody at 280 nm and ~521 nm (the absorbance maximum for 6-TET). The DOL can be calculated using the molar extinction coefficients of the antibody and the dye.
- **Storage:** Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Workflow for Antibody Conjugation with 6-TET, SE

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Workflow for Antibody Conjugation with 6-TET, SE

Protocol 2: Cell Surface Staining with 6-TET Conjugated Antibody

This protocol outlines the steps for staining a single-cell suspension for flow cytometry analysis.

Materials:

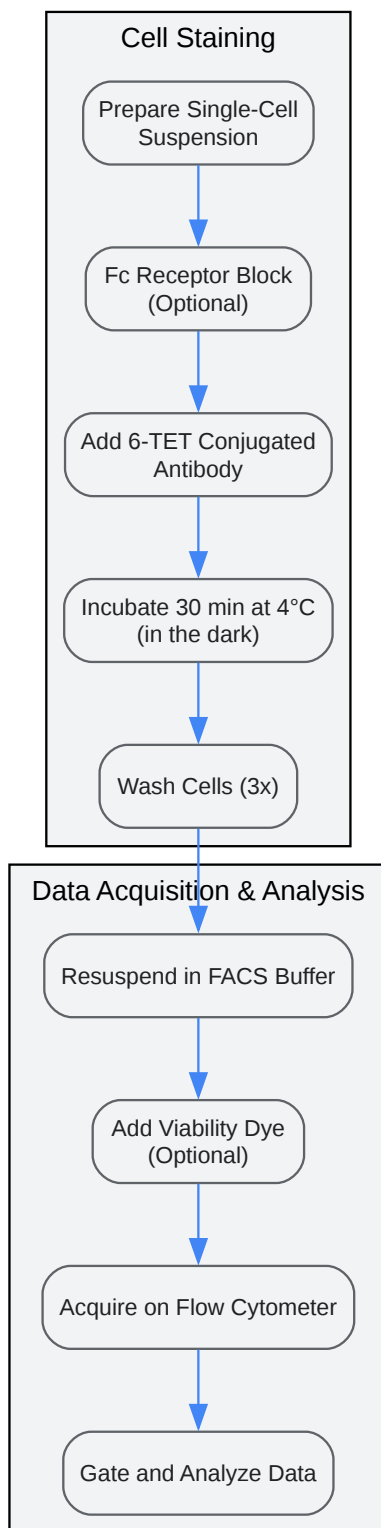
- Single-cell suspension (e.g., peripheral blood mononuclear cells).
- 6-TET conjugated antibody (from Protocol 1).
- FACS Buffer (PBS, 1% BSA, 0.1% NaN₃).
- (Optional) Fc receptor blocking solution.
- (Optional) Viability dye (e.g., Propidium Iodide).
- 12x75 mm polystyrene FACS tubes.

Procedure:

- Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to $1-5 \times 10^6$ cells/mL in ice-cold FACS buffer.[\[4\]](#)
- Aliquot Cells: Add 100 μ L of the cell suspension (containing $1-5 \times 10^5$ cells) to each FACS tube.
- (Optional) Fc Block: If staining cells with high Fc receptor expression (e.g., macrophages, B cells), add an Fc blocking reagent and incubate for 10-15 minutes on ice.
- Antibody Staining: Add the predetermined optimal amount of 6-TET conjugated antibody to the cells.
- Incubation: Incubate for 30 minutes at 4°C in the dark.
- Washing: Add 2 mL of ice-cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step twice.
- Resuspension: Resuspend the cell pellet in 300-500 μ L of FACS buffer.
- (Optional) Viability Staining: If assessing cell viability, add a viability dye like Propidium Iodide just before analysis.

- Data Acquisition: Analyze the samples on a flow cytometer equipped with a blue laser (488 nm) and a green emission filter (e.g., 530/30 nm).

Workflow for Cell Staining and Flow Cytometry Analysis



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